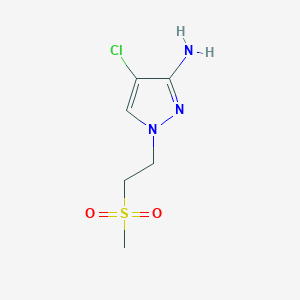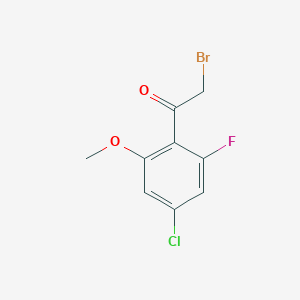
2-Bromo-1-(4-chloro-2-fluoro-6-methoxyphenyl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-1-(4-chloro-2-fluoro-6-methoxyphenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of bromine, chlorine, fluorine, and methoxy substituents on a phenyl ring, making it a highly functionalized molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-chloro-2-fluoro-6-methoxyphenyl)ethan-1-one typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous conditions and low temperatures to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
2-Bromo-1-(4-chloro-2-fluoro-6-methoxyphenyl)ethan-1-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles, leading to the formation of new functionalized aromatic compounds.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) or sulfuric acid (H2SO4) under controlled temperature conditions.
Reduction: Reducing agents like NaBH4 or LiAlH4 in solvents such as ethanol or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions include substituted aromatic compounds, alcohols, and other functionalized derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
2-Bromo-1-(4-chloro-2-fluoro-6-methoxyphenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties
作用机制
The mechanism of action of 2-Bromo-1-(4-chloro-2-fluoro-6-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
1-Bromo-4-chloro-2-fluorobenzene: A related compound with similar halogen substituents but lacking the methoxy and ethanone groups.
2-Bromo-4-fluoro-1-iodobenzene: Another halogenated aromatic compound with different substituents.
Uniqueness
2-Bromo-1-(4-chloro-2-fluoro-6-methoxyphenyl)ethan-1-one is unique due to the combination of its substituents, which confer distinct chemical reactivity and potential applications. The presence of the methoxy group and the ethanone moiety differentiates it from other halogenated aromatic compounds, making it a valuable compound for specific research and industrial purposes.
属性
分子式 |
C9H7BrClFO2 |
|---|---|
分子量 |
281.50 g/mol |
IUPAC 名称 |
2-bromo-1-(4-chloro-2-fluoro-6-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H7BrClFO2/c1-14-8-3-5(11)2-6(12)9(8)7(13)4-10/h2-3H,4H2,1H3 |
InChI 键 |
GUFUKKGTOCHTRU-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=CC(=C1)Cl)F)C(=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


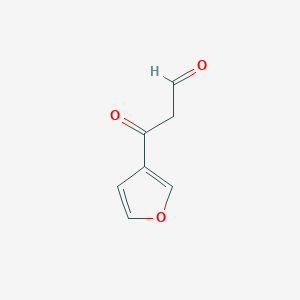
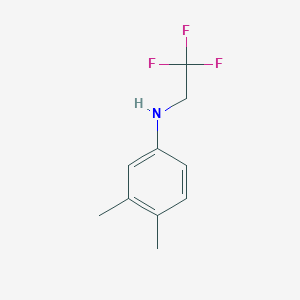




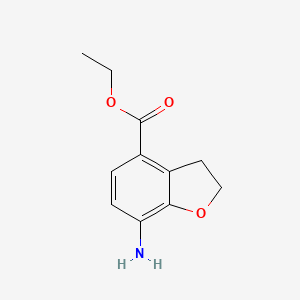
![3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-methylpropane-1-sulfonyl chloride](/img/structure/B13067938.png)
![3-Bromo-4-[(oxolan-2-yl)methoxy]-1lambda6-thiolane-1,1-dione](/img/structure/B13067943.png)

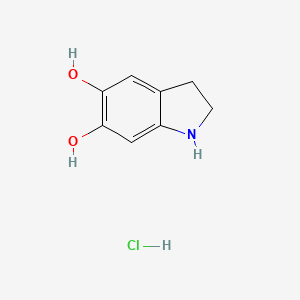
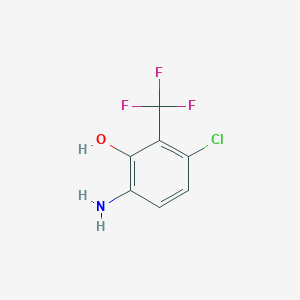
![N'-Hydroxy-1,5-diazabicyclo[3.2.2]nonane-6-carboximidamide](/img/structure/B13067989.png)
